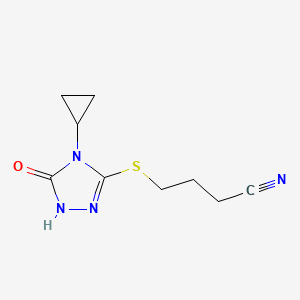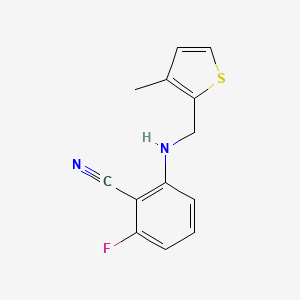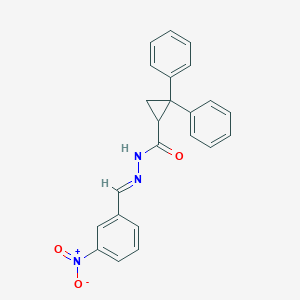
N'-(3-Nitrobenzylidene)-2,2-diphenyl-1-cyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrobenzylidene group, a diphenylcyclopropane moiety, and a carbohydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide typically involves a multi-step process:
Formation of the Cyclopropane Core: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction, using benzene and a suitable alkyl halide.
Formation of the Carbohydrazide Group: The carbohydrazide group is formed by reacting the cyclopropane derivative with hydrazine hydrate under reflux conditions.
Condensation with 3-Nitrobenzaldehyde: Finally, the compound is synthesized by condensing the carbohydrazide intermediate with 3-nitrobenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Simmons-Smith reaction and Friedel-Crafts alkylation, as well as automated systems for the condensation step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with additional nitro, halogen, or other functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism by which N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the cyclopropane ring can provide rigidity and specificity in binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide: Unique due to the presence of both a nitrobenzylidene group and a diphenylcyclopropane moiety.
N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazone: Similar structure but with a hydrazone group instead of a carbohydrazide.
N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazine: Similar structure but with a hydrazine group instead of a carbohydrazide.
Uniqueness
N’-(3-Nitrobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group allows for redox chemistry, while the cyclopropane ring provides structural rigidity and specificity in binding interactions.
Eigenschaften
Molekularformel |
C23H19N3O3 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c27-22(25-24-16-17-8-7-13-20(14-17)26(28)29)21-15-23(21,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,21H,15H2,(H,25,27)/b24-16+ |
InChI-Schlüssel |
KSDSWFGWGUPUDM-LFVJCYFKSA-N |
Isomerische SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


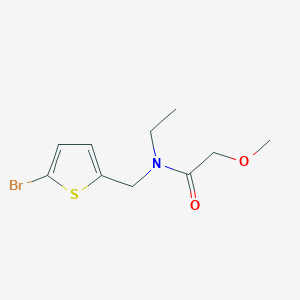
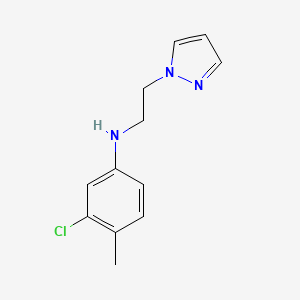
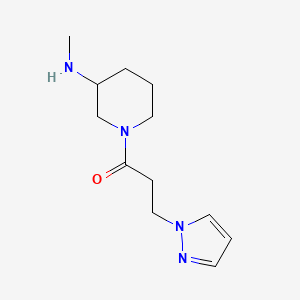
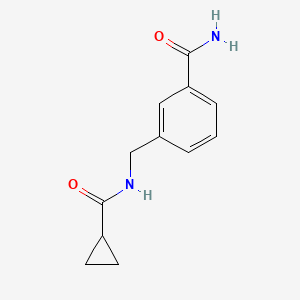
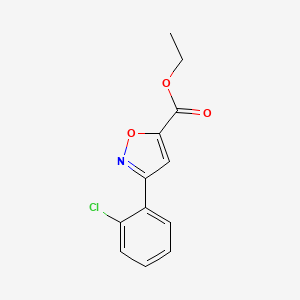

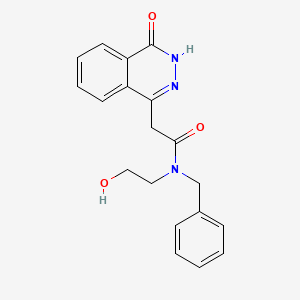
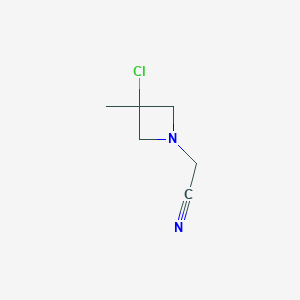
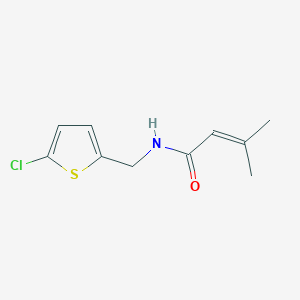


![Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate](/img/structure/B14911492.png)
